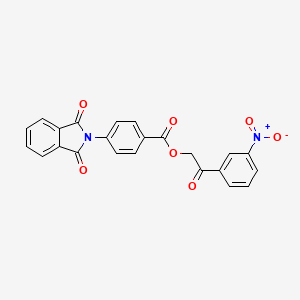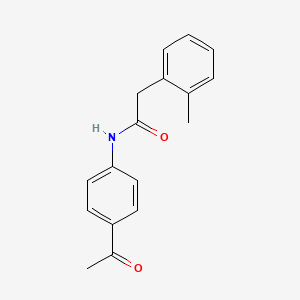![molecular formula C16H18ClN3O3S B5161039 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as THFA, is a synthetic compound that has been the subject of extensive research in recent years. It is a member of the thiadiazole family of compounds and has shown promise in a variety of scientific applications.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to have potent anti-inflammatory and antioxidant properties, as well as the ability to modulate cell signaling pathways.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as to modulate immune function. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, it also has some limitations, including its relatively low potency and the need for further optimization of its chemical structure for use in drug development.
Direcciones Futuras
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide, including the development of more potent analogs for use in drug discovery and development, as well as the study of its effects on specific cellular targets and in different disease models. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide and to identify potential side effects and limitations of its use.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide involves several steps, including the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 2-amino-5-tetrahydrofuranthiol to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with butanoyl chloride to form 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has been the subject of extensive research in a variety of scientific fields. Its unique chemical structure makes it a promising candidate for use in drug discovery and development, as well as in the study of biochemical and physiological processes.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-11-5-7-12(8-6-11)22-9-2-4-14(21)18-16-20-19-15(24-16)13-3-1-10-23-13/h5-8,13H,1-4,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKDHWUKXLPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)


![4-methyl-5H-spiro[1,3-oxathiolane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-one](/img/structure/B5160990.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)

![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)
